Sodium p-hexadecylbenzenesulfonate
Description
Contextualization within Anionic Surfactant Chemistry Research
Anionic surfactants are a major class of surface-active agents that dissociate in water to yield a negatively charged surface-active ion. wikipedia.org This category includes widely used compounds such as soaps, alkyl sulfates, and alkylbenzene sulfonates. wikipedia.org Sodium p-hexadecylbenzenesulfonate belongs to the family of linear alkylbenzene sulfonates (LAS), which are recognized as the largest-volume synthetic surfactants globally. The fundamental structure of these molecules, comprising a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows them to reduce the surface tension of water and the interfacial tension between oil and water. wikipedia.org This property is the basis for their extensive use as detergents, emulsifiers, wetting agents, and foaming agents in numerous household and industrial applications. fengchengroup.com Research in this field focuses on understanding how the molecular structure, particularly the length of the alkyl chain and the nature of the hydrophilic group, influences the surfactant's performance characteristics.
Academic Significance and Research Trajectories of Benzene (B151609) Sulfonate Surfactants
Benzene sulfonate surfactants hold considerable academic significance due to their widespread industrial relevance and complex physicochemical behavior. Historically, the research trajectory shifted from branched alkylbenzene sulfonates (BAS) to linear alkylbenzene sulfonates (LAS) in the 1960s due to the poor biodegradability of BAS, which caused significant environmental issues like persistent foam in waterways. wikipedia.orginchem.org This transition spurred extensive research into the environmental fate and biodegradability of LAS, establishing them as a more environmentally benign alternative. wikipedia.orgresearchgate.net
Modern academic inquiry is directed towards optimizing surfactant performance by studying their self-assembly into micelles, the relationship between structure and surface activity, and their interaction with other chemical species. pku.edu.cn Key research parameters include the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. wikipedia.orgacs.org The CMC is a crucial indicator of a surfactant's efficiency. wikipedia.org Investigations often explore how factors like temperature, the presence of electrolytes (salts), and changes in molecular structure (e.g., alkyl chain length) affect micellization and surface tension reduction. pku.edu.cnresearchgate.netjmaterenvironsci.compsecommunity.org
Current Research Landscape and Gaps in Understanding this compound
The current research landscape for linear alkylbenzene sulfonates is vast, however, it is heavily concentrated on homologues with shorter alkyl chains, particularly the C12 variant (sodium dodecylbenzenesulfonate). While these studies provide a robust framework for understanding the general behavior of LAS, there is a comparative lack of specific, in-depth research focused solely on the C16 homologue, this compound.
The primary research gap is the scarcity of empirical data on its fundamental surfactant properties. For instance, while it is understood that the CMC of LAS decreases as the alkyl chain length increases, precise, experimentally verified CMC values for this compound under various conditions (e.g., different temperatures and salt concentrations) are not widely documented in the available literature. industrialchemicals.gov.au Similarly, detailed studies on its surface tension reduction capabilities, adsorption behavior at interfaces, and the thermodynamic parameters of its micellization are limited. The longer, more hydrophobic C16 chain is expected to impart unique properties, potentially leading to a very low CMC and distinct aggregation behavior, but these characteristics remain insufficiently quantified.
Scope and Objectives of In-Depth Investigation into this compound Systems
Addressing the identified knowledge gaps requires a focused and systematic investigation into the physicochemical properties of this compound. The primary objective of such research would be to build a comprehensive dataset that characterizes its behavior as a surfactant.
Key objectives for future research should include:
Determination of Critical Micelle Concentration (CMC): Systematically measuring the CMC of this compound in aqueous solutions. This should be investigated across a range of temperatures and in the presence of various types and concentrations of inorganic salts to understand its stability and effectiveness in different chemical environments.
Surface Tension Analysis: Quantifying the effectiveness and efficiency of this surfactant in reducing surface tension. This involves measuring surface tension at various concentrations to determine key parameters like the surface tension at the CMC (γcmc).
Thermodynamic Profiling: Calculating the thermodynamic parameters of micellization, such as the Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic). This provides fundamental insight into the driving forces behind the self-assembly process.
Investigation of Aggregation Behavior: Utilizing techniques like small-angle neutron scattering (SANS) or dynamic light scattering (DLS) to study the size, shape, and structure of the micelles formed by this compound. The longer alkyl chain may promote the formation of non-spherical micelles at lower concentrations than its shorter-chain counterparts.
Fulfilling these objectives would not only fill a significant gap in the fundamental understanding of LAS but also enable the exploration of novel applications where its potentially enhanced surface activity and unique aggregation properties could be advantageous.
Properties
CAS No. |
16693-91-7 |
|---|---|
Molecular Formula |
C22H37NaO3S |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
sodium;4-hexadecylbenzenesulfonate |
InChI |
InChI=1S/C22H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)26(23,24)25;/h17-20H,2-16H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
PHWNKJIURBCVAF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Elucidation Techniques
Elucidation of Synthetic Pathways for Sodium p-Hexadecylbenzenesulfonate
Precursor Reactant Selection and Optimization
The primary precursors for the synthesis of this compound are benzene (B151609) and a C16 olefin, typically 1-hexadecene. The initial step involves the Friedel-Crafts alkylation of benzene with 1-hexadecene. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or a solid acid catalyst. The selection of the catalyst and reaction conditions is critical to control the position of the hexadecyl group on the benzene ring. The desired product is the para-substituted isomer, as the linear alkylbenzene sulfonates (LAS) derived from it exhibit superior biodegradability and detergency.
Optimization of the alkylation process involves controlling parameters such as temperature, reaction time, and the molar ratio of reactants and catalyst. The use of modern, shape-selective zeolites as catalysts can favor the formation of the desired linear alkylbenzene, minimizing the production of branched-chain isomers which are less biodegradable.
Sulfonation Process Mechanisms and Reaction Conditions
The second major step is the sulfonation of the resulting p-hexadecylbenzene. This is an electrophilic aromatic substitution reaction where an electrophile, typically sulfur trioxide (SO₃), attacks the electron-rich benzene ring. chemistrysteps.comchemguide.co.uk The reaction is commonly carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or by direct reaction with gaseous SO₃. chemistrysteps.comlibretexts.org
The mechanism involves the generation of the electrophile, which is believed to be either SO₃ itself or protonated sulfur trioxide (+SO₃H). chemistrysteps.comyoutube.com The benzene ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex. libretexts.org Subsequently, a proton is removed from the ring, restoring its aromaticity and yielding p-hexadecylbenzenesulfonic acid. youtube.com
The final step is the neutralization of the sulfonic acid with a base, typically sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to produce the sodium salt, this compound. This is an acid-base reaction that proceeds readily.
The sulfonation reaction is reversible, and controlling the reaction conditions is crucial. libretexts.orgyoutube.com Using concentrated sulfuric acid favors the formation of the sulfonic acid, while dilute acid can lead to desulfonation. youtube.com The reaction temperature is also a critical parameter that needs to be carefully controlled to prevent side reactions and ensure a high yield of the desired product.
Advanced Spectroscopic and Microscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the protons of the long hexadecyl chain, and the protons adjacent to the benzene ring. The splitting patterns and chemical shifts of the aromatic protons can confirm the para-substitution pattern.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule. This allows for the confirmation of the number of carbon atoms and their chemical environment, further verifying the structure.
²³Na NMR: Sodium NMR (²³Na) can be used to study the sodium counter-ion. huji.ac.il The chemical shift and line width of the ²³Na signal can provide insights into the ionic environment and interactions in solution. huji.ac.il Quantitative NMR (qNMR) techniques can also be applied for the determination of sodium content. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to SO₃Na) | 7.5 - 7.8 | Doublet |
| Aromatic (ortho to alkyl chain) | 7.1 - 7.3 | Doublet |
| -CH₂- attached to benzene | 2.5 - 2.7 | Triplet |
| -(CH₂)₁₄- | 1.2 - 1.6 | Multiplet |
| Terminal -CH₃ | 0.8 - 0.9 | Triplet |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Key vibrational bands that confirm the structure include:
S-O stretching: Strong absorption bands in the region of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ are characteristic of the sulfonate group (-SO₃⁻).
Aromatic C-H stretching: Peaks around 3100-3000 cm⁻¹ indicate the presence of the benzene ring.
Aliphatic C-H stretching: Strong absorptions in the 2950-2850 cm⁻¹ range are due to the C-H bonds of the long hexadecyl chain.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
Para-substitution pattern: The presence of a strong absorption band in the 840-810 cm⁻¹ region for out-of-plane C-H bending can confirm the para-disubstituted benzene ring.
The FTIR spectrum of sodium p-phenoxyphenolate, a related aromatic sodium salt, shows characteristic peaks that can be compared for structural elucidation. researchgate.net Similarly, the FTIR spectra of other sodium salts can provide reference points for interpretation. researchgate.netspectrabase.com
Mass Spectrometry (ESI-Mass) for Structural Verification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of ionic compounds like this compound. It allows for the determination of the molecular weight and can provide fragmentation patterns that further confirm the structure.
In the negative ion mode, the mass spectrum would show a prominent peak corresponding to the p-hexadecylbenzenesulfonate anion [CH₃(CH₂)₁₅C₆H₄SO₃]⁻. In the positive ion mode, adduct ions with sodium, such as [M+Na]⁺ or even cluster ions, might be observed. nih.govspectroscopyonline.com High-resolution mass spectrometry can provide the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can reveal the structure of the molecule by showing the loss of specific fragments, such as the sulfonate group or parts of the alkyl chain. The formation of sodium cluster ions is a phenomenon that can be observed and needs to be considered during data interpretation. nih.gov
Electron Microscopy (SEM) for Morphological Analysis of Aggregates
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at a microscopic level. In the context of this compound, SEM is instrumental in examining the structure and organization of its aggregates.
When dispersed in a solvent, surfactant molecules like this compound can self-assemble into various aggregate structures, such as micelles, vesicles, or lamellar phases, depending on factors like concentration and temperature. SEM analysis of a dried sample allows for the direct observation of these structures' size, shape, and arrangement. For instance, SEM micrographs could reveal the formation of spherical micelles or more complex, interconnected networks. The magnification capabilities of SEM enable the resolution of features on the nanometer to micrometer scale, providing invaluable insights into the supramolecular chemistry of this surfactant.
Key Insights from SEM Analysis:
Aggregate Morphology: Determination of the shape of self-assembled structures (e.g., spherical, cylindrical, lamellar).
Size Distribution: Measurement of the size of individual aggregates.
Surface Texture: Observation of the surface features of the bulk material.
X-ray Diffraction (XRD) for Crystalline Structure and Nanoparticle Sizing
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. For this compound in its solid state, XRD analysis can confirm its crystalline or amorphous nature. A crystalline sample will produce a distinct diffraction pattern with sharp peaks at specific angles (2θ), which are characteristic of its crystal lattice structure.
The positions and intensities of the diffraction peaks can be used to identify the specific crystalline phase of the compound by comparing the pattern to standard databases. Furthermore, the width of the diffraction peaks is inversely related to the size of the crystallites, a principle described by the Scherrer equation. This allows for the estimation of the average size of the crystalline domains within the sample, which is particularly relevant when studying the material in nanoparticle form. For instance, broader peaks would indicate smaller crystallite sizes. researchgate.netresearchgate.net
A hypothetical XRD pattern for a crystalline sample of this compound would exhibit characteristic peaks. Analysis of such a pattern would involve indexing the peaks to a specific crystal system and space group, providing a detailed picture of the atomic arrangement.
| Parameter | Information Obtained from XRD |
| Peak Position (2θ) | Crystal lattice parameters and phase identification |
| Peak Intensity | Information on atomic arrangement and texture |
| Peak Broadening | Estimation of crystallite size and lattice strain |
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
An EDX analysis of this compound would be expected to detect the presence of sodium (Na), carbon (C), oxygen (O), and sulfur (S), which are the constituent elements of the compound. The resulting EDX spectrum would display peaks corresponding to the characteristic X-ray emission energies of these elements. The relative heights of these peaks can provide a semi-quantitative measure of the elemental composition of the sample, confirming the purity of the compound. researchgate.netnih.gov
Expected Elemental Composition of this compound (C₂₂H₃₇NaO₃S):
| Element | Symbol | Expected Presence |
| Carbon | C | Yes |
| Hydrogen | H | Not detectable by EDX |
| Sodium | Na | Yes |
| Oxygen | O | Yes |
| Sulfur | S | Yes |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and, crucially, the chemical state of the elements on the surface of a material. nih.govresearchgate.netindustrialchemicals.gov.auresearchgate.net XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nanometers of the material.
For this compound, high-resolution XPS spectra of the C 1s, O 1s, S 2p, and Na 1s core levels would provide detailed information about the chemical bonding environment of each element.
C 1s Spectrum: The C 1s spectrum would be expected to show multiple peaks corresponding to the different types of carbon atoms in the molecule: the aromatic carbons of the benzene ring and the aliphatic carbons of the hexadecyl chain.
O 1s Spectrum: The O 1s spectrum would show a peak characteristic of the oxygen atoms in the sulfonate group (-SO₃⁻).
S 2p Spectrum: The S 2p spectrum is particularly informative. The binding energy of the S 2p peak is indicative of the oxidation state of the sulfur atom. For a sulfonate group, this would appear at a specific high binding energy, confirming the presence of the R-SO₃⁻ functional group. For instance, in sodium dodecyl sulfate (B86663), a related compound, the S 2p₃/₂ peak is observed around 169.0 eV, which is characteristic of a sulfate or sulfonate environment.
Na 1s Spectrum: The Na 1s peak would confirm the presence of sodium ions and its binding energy would be consistent with its role as a counter-ion to the sulfonate group. A binding energy around 1073.0 eV has been reported for sodium in a complex chemical environment.
By analyzing the precise binding energies and the relative intensities of these peaks, a detailed picture of the surface chemistry of this compound can be constructed.
Fundamental Colloidal and Interfacial Behavior Investigations
Micellization Phenomena and Self-Assembly Dynamics
In aqueous solutions, surfactant molecules like sodium p-hexadecylbenzenesulfonate exist as individual monomers at low concentrations. As the concentration increases, these monomers begin to aggregate at the air-water interface, reducing the surface tension of the solution. wikipedia.org Once the interface is saturated, a critical concentration is reached where the monomers spontaneously self-assemble in the bulk solution to form thermodynamically stable aggregates known as micelles. wikipedia.orguni-potsdam.de This concentration is a fundamental property of the surfactant and is known as the critical micelle concentration (CMC). wikipedia.org Above the CMC, any additional surfactant molecules added to the system predominantly form new micelles. wikipedia.org
The CMC is a crucial parameter that characterizes the efficiency of a surfactant. Its determination relies on observing a distinct change or break point in the concentration-dependent behavior of various physicochemical properties of the surfactant solution. researchgate.net The value of the CMC is influenced by factors such as temperature, pressure, and the presence of electrolytes. wikipedia.org
For ionic surfactants such as this compound, conductometry is a widely used and convenient method for determining the CMC. uniba.sknih.gov The principle is based on the difference in the charge-carrying capacity of surfactant monomers versus their aggregated micellar form.
In a dilute solution below the CMC, the surfactant exists as individual ions (the hexadecylbenzenesulfonate anion and the sodium counter-ion), which are efficient charge carriers. In this region, the specific conductivity of the solution increases linearly with the surfactant concentration. youtube.com When micelles form at the CMC, the large, aggregated structures have a lower mobility than the individual monomers. Furthermore, a fraction of the counter-ions becomes electrostatically bound to the micelle surface, further reducing the number of effective charge carriers in the solution. researchgate.net This leads to a distinct decrease in the slope of the conductivity versus concentration plot. wikipedia.orguni-potsdam.de
The CMC is determined graphically by plotting the specific conductivity against the surfactant concentration. The plot typically shows two linear regions with different slopes. The intersection point of these two lines corresponds to the critical micelle concentration. uni-potsdam.de The degree of counter-ion dissociation can also be estimated from the ratio of the slopes of the post-micellar to the pre-micellar regions. tegewa.de
Illustrative Data for CMC Determination by Conductometry The following table illustrates the principle of conductometric CMC determination. Data is for illustrative purposes only.
| Concentration of this compound (mol/L) | Specific Conductivity (µS/cm) | Region |
|---|---|---|
| 0.0001 | 15 | Pre-micellar |
| 0.0002 | 25 | Pre-micellar |
| 0.0003 | 35 | Pre-micellar |
| 0.0004 | 45 | Pre-micellar |
| 0.0005 (CMC) | 55 | Breakpoint |
| 0.0006 | 60 | Post-micellar |
| 0.0007 | 65 | Post-micellar |
| 0.0008 | 70 | Post-micellar |
Measuring the surface tension of a surfactant solution as a function of its concentration is a fundamental method for determining the CMC. uniba.sk Surfactant molecules, due to their amphiphilic structure, preferentially adsorb at the air-water interface, with their hydrophobic tails oriented away from the water and their hydrophilic heads remaining in the aqueous phase. This adsorption disrupts the cohesive energy at the surface, thereby lowering the surface tension of the water.
As the concentration of this compound is increased from zero, the surface tension decreases sharply as more monomers populate the interface. wikipedia.org This continues until the interface becomes saturated with surfactant molecules. At this point, micelle formation begins in the bulk solution, and the surface tension reaches a minimum value, remaining relatively constant with further increases in surfactant concentration. wikipedia.orgarxiv.org
The CMC is identified as the concentration at which the break in the surface tension versus log-concentration plot occurs. arxiv.org Common techniques for measuring surface tension include the du Noüy ring, Wilhelmy plate, and pendant drop methods. tegewa.de
Illustrative Data for CMC Determination by Tensiometry The following table illustrates the principle of surface tension-based CMC determination. Data is for illustrative purposes only.
| Log [Concentration (mol/L)] | Surface Tension (mN/m) | Region |
|---|---|---|
| -5.0 | 65 | Pre-micellar |
| -4.5 | 55 | Pre-micellar |
| -4.0 | 45 | Pre-micellar |
| -3.5 (CMC) | 35 | Breakpoint |
| -3.0 | 34.9 | Post-micellar |
| -2.5 | 34.8 | Post-micellar |
| -2.0 | 34.8 | Post-micellar |
Spectrophotometric methods, utilizing either UV-Visible absorption or fluorescence spectroscopy, offer sensitive techniques for CMC determination. These methods rely on a probe molecule whose spectral properties are sensitive to the polarity of its microenvironment.
In UV-Visible spectrophotometry, a hydrophobic dye, such as 1-(2-pyridylazo)-2-naphthol, which is insoluble in water, can be used. beloit.edu When micelles form, the dye is solubilized within the nonpolar, hydrocarbon-like core of the micelles. beloit.edu This partitioning from the solid phase or aqueous environment into the hydrophobic micellar core results in a distinct color change, which can be monitored by measuring the absorbance at a specific wavelength. beloit.edu A plot of absorbance versus surfactant concentration shows a sharp increase at the onset of micellization, and the CMC is determined from the breakpoint in this plot. beloit.edu
Fluorescence spectroscopy is an even more sensitive technique. A fluorescent probe, like 8-anilino-1-naphthalene-sulfonic acid (ANS), is added to the solution. nih.gov The fluorescence intensity of such probes is often quenched in a polar aqueous environment but significantly enhanced when the probe is partitioned into the nonpolar interior of a micelle. nih.gov Therefore, a plot of fluorescence intensity versus surfactant concentration will exhibit a significant change in slope at the CMC, allowing for its precise determination.
The self-assembly of this compound is not limited to the formation of simple spherical micelles. The shape, size, and structure of the aggregates can undergo transitions depending on factors like surfactant concentration, temperature, and the presence of added electrolytes (salt). whiterose.ac.uk
For linear alkylbenzene sulfonates, spherical micelles are typically formed at concentrations just above the CMC. whiterose.ac.uk In these structures, the hydrophobic alkylbenzene tails form a liquid-like core, shielded from the water by the hydrophilic sulfonate headgroups which form the outer corona. As the surfactant concentration increases further, the electrostatic repulsion between the ionic headgroups on the micelle surface can be screened. This reduction in repulsion allows the micelles to grow. This growth is often anisotropic, leading to a morphological transition from spherical to elongated, cylindrical (or worm-like) micelles. whiterose.ac.uk
The addition of salt (e.g., sodium chloride) enhances this transition by providing counter-ions that effectively screen the electrostatic repulsion between the sulfonate headgroups, thereby lowering the CMC and promoting the growth of micelles at lower surfactant concentrations. whiterose.ac.uk At sufficiently high concentrations of surfactant and/or salt, these cylindrical micelles can further organize into more complex structures, such as multilamellar vesicles. whiterose.ac.uk These structural transformations significantly impact the macroscopic properties of the solution, such as its viscosity.
Factors Influencing Micellar Morphology of this compound
| Condition | Effect | Resulting Micellar Structure |
|---|---|---|
| Low Concentration (Just above CMC) | Basic self-assembly driven by hydrophobic effect. | Spherical Micelles |
| Increasing Concentration | Increased packing of surfactant molecules, reduced average distance between headgroups. | Elongated / Cylindrical Micelles |
| Addition of Salt (e.g., NaCl) | Screening of electrostatic repulsion between headgroups. | Promotes transition from spherical to cylindrical micelles at lower concentrations. |
| High Concentration / High Salt | Extensive aggregation and ordering. | Multilamellar Vesicles / Liquid Crystalline Phases |
The spontaneous formation of micelles in an aqueous solution is a thermodynamically driven process. The key thermodynamic parameters governing micellization are the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. physchemres.org
The standard Gibbs free energy of micellization can be calculated from the experimentally determined CMC value using the following equation for ionic surfactants:
ΔG°m = (2 - β) * RT * ln(XCMC)
where R is the gas constant, T is the absolute temperature, XCMC is the CMC in mole fraction units, and β is the degree of counter-ion binding to the micelle (often determined from conductivity measurements). ajchem-a.com A negative value for ΔG°m indicates that micellization is a spontaneous process. physchemres.org
The enthalpy of micellization (ΔH°m) can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. ajchem-a.com The sign and magnitude of ΔH°m can vary; it is often small and can be positive (endothermic) or negative (exothermic) depending on the temperature and surfactant structure. nih.gov The process is often described as being entropy-driven. nih.gov
Key Thermodynamic Parameters of Micellization
| Parameter | Symbol | Significance | Governing Equation |
|---|---|---|---|
| Gibbs Free Energy of Micellization | ΔG°m | Indicates the spontaneity of the micellization process. A negative value signifies a spontaneous process. | ΔG°m = ΔH°m - TΔS°m |
| Enthalpy of Micellization | ΔH°m | Represents the heat absorbed or released during micelle formation. Can be determined from the temperature dependence of the CMC. | d(ln(XCMC))/dT = -ΔH°m / RT² |
| Entropy of Micellization | ΔS°m | Reflects the change in randomness or disorder. For micellization, it is typically large and positive, driven by the hydrophobic effect. | ΔS°m = (ΔH°m - ΔG°m) / T |
Influence of Environmental Parameters on Micellization Equilibrium
The formation of micelles by this compound in a solution is a dynamic equilibrium that is highly sensitive to the composition of the surrounding medium. Factors such as the solvent nature, presence of cosolvents, and electrolyte concentration can significantly alter the critical micelle concentration (CMC) and the thermodynamics of micellization.
The composition of the solvent plays a critical role in the self-assembly of surfactant molecules. The addition of organic cosolvents, such as alcohols or ethers, to an aqueous solution of this compound can have a pronounced effect on its micellization.
The primary influence of a cosolvent is its effect on the bulk solvent's properties, particularly its polarity and structure. Cosolvents can alter the "solvophobic" effect, which is the main driving force for micellization. The addition of small amounts of organic solvents is known to cause significant changes in the CMC of ionic surfactants. jsirjournal.com This is due to the tendency of the added solvent to either disrupt or enhance the structure of water through the dissolution of the hydrophobic part of the organic solvent. jsirjournal.com
Generally, cosolvents that are more polar than water or that disrupt the hydrogen-bonding network of water can make the solvent a more favorable environment for the hydrophobic tail of the surfactant. This reduces the thermodynamic drive for the surfactant molecules to aggregate, leading to an increase in the CMC. Conversely, some cosolvents can enhance the solvophobic effect, thereby promoting micelle formation at lower concentrations. For instance, the presence of cosolvents like Methanol, Dimethylformamide (DMFA), and 1,4 Dioxan has been shown to increase the CMC of sodium dodecyl sulfate (B86663) (SDS), and at certain concentrations, can inhibit micellization altogether. researchgate.net The ability of cosolvents to depress the CMC and increase the micellar degree of ionization tends to decrease as the surfactant's hydrocarbon chain length increases. researchgate.net
Table 1: General Effect of Cosolvents on Surfactant Micellization
| Cosolvent Type | General Effect on CMC | Underlying Mechanism |
|---|---|---|
| Short-chain alcohols (e.g., Methanol, Ethanol) | Increase | Decrease in solvent polarity, weakening the hydrophobic effect. researchgate.net |
| Glycols, Dioxane | Increase | Disruption of water structure, making the bulk phase more favorable for the surfactant tail. researchgate.net |
| Urea | Varies | Can act as a water structure-breaker, increasing CMC. |
The addition of electrolytes to an aqueous solution of an ionic surfactant like this compound has a significant and predictable effect on its micellization. The presence of salt in the solution decreases the CMC. researchgate.netresearchgate.net This phenomenon is primarily attributed to the shielding of electrostatic repulsions between the charged head groups of the surfactant monomers.
The sulfonate (SO₃⁻) head groups of this compound molecules are negatively charged and repel each other, which opposes the formation of micelles. When an electrolyte (e.g., Sodium Chloride) is added, the salt cations (Na⁺) form an ionic atmosphere around the negatively charged head groups. This screening effect reduces the electrostatic repulsion, making it easier for the surfactant molecules to aggregate. Consequently, micellization occurs at a lower surfactant concentration. researchgate.net The decrease in CMC becomes more pronounced as the concentration of the added electrolyte increases. jsirjournal.comresearchgate.net
The effectiveness of an electrolyte in reducing the CMC depends on the valency and nature of the counterion. For anionic surfactants, cations with higher charge density are generally more effective at shielding the head groups. For example, divalent cations (like Mg²⁺) cause a greater decrease in the CMC compared to monovalent cations (like Na⁺) at the same molar concentration. researchgate.net
Table 2: Influence of Electrolyte (NaCl) Addition on the Critical Micelle Concentration (CMC) of an Anionic Surfactant (Illustrative Data)
| NaCl Concentration (mM) | Resulting CMC (mM) | Key Observation |
|---|---|---|
| 0 | 8.2 | CMC in pure water. |
| 10 | 5.3 | Significant reduction in CMC with initial salt addition. researchgate.net |
| 50 | 2.3 | Further decrease in CMC as ionic strength increases. researchgate.net |
| 100 | 1.5 | CMC continues to drop with increasing electrolyte concentration. jsirjournal.com |
Co-Micellization and Synergistic Interactions in Mixed Surfactant Systems
When this compound is mixed with another type of surfactant (e.g., non-ionic, cationic, or another anionic surfactant), the resulting mixture often exhibits properties that are more favorable than those of the individual components. This phenomenon is known as synergism. mdpi.com
The strongest synergistic effects are typically observed in mixtures of anionic and cationic surfactants due to the strong electrostatic attraction between their oppositely charged head groups. nih.gov However, significant non-ideal behavior can also be observed in mixtures of two different anionic surfactants or an anionic and a zwitterionic surfactant. nih.govresearchgate.net The extent of these interactions depends on factors like the length of the hydrocarbon chains, the nature of the head groups, and the presence of electrolytes. researchgate.net
Adsorption Mechanisms and Interfacial Dynamics
Adsorption at Liquid-Fluid Interfaces (Liquid-Air, Liquid-Liquid)
This compound, as an amphiphilic molecule, has a natural tendency to accumulate at interfaces between two immiscible phases, such as the boundary between water and air or water and oil. This process, known as adsorption, is the fundamental mechanism by which surfactants alter interfacial properties. slideshare.net The driving force for this adsorption is the reduction of the free energy of the system. jsirjournal.com
The surfactant molecule consists of a long, hydrophobic hexadecylbenzene (B72025) tail and a hydrophilic sulfonate head group. In an aqueous environment, the hydrophobic tail is repelled by the polar water molecules, while the hydrophilic head is attracted to them. To minimize the unfavorable contact between the hydrocarbon tail and water, the surfactant molecules migrate to the interface. slideshare.net At a liquid-air interface, they orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water. Similarly, at a liquid-liquid (e.g., oil-water) interface, the tails will preferentially enter the non-polar oil phase. nih.gov
The accumulation of this compound molecules at an interface disrupts the cohesive energy of the solvent molecules at that surface. For a water-air interface, the strong hydrogen bonding between water molecules creates a high surface tension. When the surfactant molecules adsorb at the surface, they replace some of the water molecules. The interaction between the hydrophobic tails of the surfactant and the air is much weaker than the cohesive forces between water molecules.
This positive adsorption of surfactant molecules effectively lowers the interfacial tension. slideshare.net As the concentration of this compound in the bulk solution increases, more molecules adsorb to the interface, forming a progressively denser monolayer. This leads to a continuous and significant reduction in interfacial tension until the surface becomes saturated with surfactant molecules. This point of saturation corresponds to the critical micelle concentration (CMC). Beyond the CMC, any further addition of surfactant results in the formation of micelles in the bulk solution rather than increasing the surface concentration, and the interfacial tension remains at a constant low value. jsirjournal.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,4 Dioxan |
| Dimethylformamide (DMFA) |
| Magnesium (Mg²⁺) |
| Methanol |
| Sodium Chloride (NaCl) |
| Sodium dodecyl sulfate (SDS) |
| This compound |
Adsorption at Solid-Liquid Interfaces
The adsorption of surfactants like this compound at solid-liquid interfaces is a key phenomenon in various applications, including detergency, wetting, and enhanced oil recovery. uomustansiriyah.edu.iqmdpi.com This process involves the accumulation of surfactant molecules at the interface, which can alter the surface properties of the solid. mdpi.com
The nature of the solid surface, or substrate, plays a critical role in the adsorption of surfactants. The composition and surface energetics of the substrate determine the extent and mechanism of adsorption. For instance, the adsorption of hydrocarbon mixtures on graphitized carbon black (Graphon) and rutile has been shown to be strongly influenced by the surface structure of the solid. rsc.org The graphitic structure of Graphon leads to strong interactions with hydrocarbons. rsc.org Similarly, the adsorption of anionic surfactants on carbonate rocks is influenced by the hydrophilic nature of the surface and electrostatic interactions. mdpi.com The surface charge of the substrate, often quantified by the zeta potential, is a key parameter. A negatively charged surface, for example, will have different interactions with an anionic surfactant compared to a positively charged one. mdpi.com
The molecular structure of the surfactant itself significantly impacts its adsorption behavior. The length of the alkyl chain is a primary factor; generally, increasing the length of the hydrophobic chain enhances the tendency of the surfactant to adsorb from an aqueous solution. uomustansiriyah.edu.iq This is because a longer chain results in a greater hydrophobic driving force to escape the aqueous environment. Structural isomerism, including the position of the sulfonate group on the benzene (B151609) ring and the branching of the alkyl chain, would also be expected to influence adsorption. While specific studies on isomers of this compound were not found, research on other surfactants has shown that changes in structure, such as the introduction of a bromine moiety, can alter the rate of adsorption. researchgate.net
The process of adsorption can be characterized by its kinetics (the rate at which it occurs) and the equilibrium state (the point at which the rate of adsorption equals the rate of desorption). Kinetic studies on the adsorption of sodium hexadecyl sulphate onto polystyrene latex particles have revealed that the process can be described by a single relaxation process, with the rate of adsorption increasing with the amount of surfactant already bound to the surface. rsc.org Equilibrium is reached when the surfactant concentration in the bulk solution and at the interface are in a steady state. The time to reach this equilibrium can vary depending on the system. mdpi.com
Adsorption isotherms are mathematical models that describe the relationship between the amount of substance adsorbed onto a surface and its concentration in the solution at a constant temperature. youtube.com Two commonly used models are the Langmuir and Freundlich isotherms.
The Langmuir model assumes that adsorption occurs at specific, equivalent sites on the surface and is limited to a monolayer. wikipedia.org It is often applicable at low surfactant concentrations. rsc.org The Langmuir equation can be expressed as:
θ = (K * C) / (1 + K * C)
where θ is the fractional occupancy of the adsorption sites, C is the concentration of the adsorbate, and K is the Langmuir equilibrium constant related to the energy of adsorption. youtube.comwikipedia.org
The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. The equation is given by:
q_e = K_f * C_e^(1/n)
where q_e is the amount of substance adsorbed per unit mass of adsorbent, C_e is the equilibrium concentration of the adsorbate, and K_f and n are Freundlich constants that relate to the adsorption capacity and intensity, respectively.
Studies have shown that for certain surfactant-solid systems, the Langmuir model provides a more accurate fit to the experimental data than the Freundlich model, particularly in describing the initial stages of adsorption. mdpi.com The suitability of a particular model depends on the specific interactions within the system.
Table 1: Comparison of Adsorption Isotherm Models
| Feature | Langmuir Model | Freundlich Model |
|---|---|---|
| Surface Assumption | Homogeneous, specific sites | Heterogeneous |
| Adsorption Layers | Monolayer | Multilayer |
| Applicability | Often describes chemisorption and low-concentration physisorption | Often describes physisorption on heterogeneous surfaces |
| Mathematical Form | θ = (K * C) / (1 + K * C) | q_e = K_f * C_e^(1/n) |
The adsorption of this compound at a solid-liquid interface is governed by a combination of intermolecular forces. These include:
Van der Waals forces: These are weak, short-range attractive forces that exist between all molecules. The hydrophobic hexadecylbenzene tail of the surfactant molecule interacts with non-polar surfaces primarily through these forces.
Electrostatic forces: These arise from the interaction between charged species. The anionic sulfonate head group of this compound can interact with charged sites on the solid surface. If the surface is positively charged, there will be a strong electrostatic attraction. If the surface is negatively charged, there will be repulsion, which can be overcome by other forces or by the presence of counter-ions in the solution. mdpi.com
Hydrophobic interaction: This is a major driving force for the adsorption of surfactants from aqueous solutions. It is the tendency of the non-polar alkylbenzene tail to avoid contact with water, leading it to adsorb onto a solid surface. mdpi.com
Competitive Adsorption Phenomena
The adsorption of surfactants at interfaces is a fundamental process in colloid and interfacial science. In many practical applications, surfactant systems consist of mixtures of different types of surfactants. The presence of multiple surface-active species leads to competitive adsorption, where the different molecules vie for positions at the interface. This competition is governed by a complex interplay of factors including the chemical structure of the surfactants, their concentration, the nature of the interface (e.g., air-water, oil-water, solid-liquid), and the properties of the bulk phase (e.g., temperature, pH, ionic strength).
In systems containing anionic surfactants, such as this compound, and other types of surfactants (e.g., non-ionic, cationic, or other anionic surfactants), the composition of the adsorbed layer at the interface may differ significantly from the composition of the bulk solution. This is due to the different surface activities and intermolecular interactions between the surfactant molecules.
Detailed Research Findings
Research into the competitive adsorption of mixed surfactant systems has revealed several key phenomena. While specific studies focusing solely on this compound are limited, extensive research on analogous anionic surfactants, such as Sodium Hexadecyl Sulfate (SHS) and Sodium Dodecyl Sulfate (SDS), provides significant insights into the expected behavior.
Studies on the competitive adsorption of anionic and non-ionic surfactants, for instance, have shown that at low total surfactant concentrations, the presence of a non-ionic surfactant can enhance the adsorption of the anionic surfactant. This is often attributed to the reduction of electrostatic repulsion between the charged head groups of the anionic surfactant molecules, as the non-ionic surfactant molecules can position themselves between them at the interface.
Conversely, at higher concentrations, the more surface-active component tends to displace the other from the interface. In many cases, non-ionic surfactants are more surface-active than their anionic counterparts and can dominate the interfacial layer, leading to a decrease in the adsorbed amount of the anionic surfactant. For example, in studies involving the competitive adsorption of SDS and polyethylene (B3416737) oxide (a non-ionic polymer) at the air/water interface, it was found that the surfactant almost completely displaces the polymer from the surface nih.gov. The extent of this displacement is even more pronounced at higher ionic strengths, which increases the driving force for the anionic surfactant's adsorption nih.gov.
The nature of the solid surface also plays a crucial role in competitive adsorption. For instance, the adsorption of SDS and sodium dodecyl benzenesulfonate (B1194179) (SDBS) on poly(vinyl chloride) latex particles has been investigated, showing that the adsorption isotherms can deviate from simple models due to the complexity of the interactions researchgate.netscispace.com.
In mixed systems of anionic and cationic surfactants, strong synergistic interactions are often observed due to the strong electrostatic attraction between the oppositely charged head groups. This can lead to the formation of complexes that are highly surface-active.
The following table summarizes findings from a study on the competitive adsorption of Sodium Hexadecyl Sulfate (SHS), an anionic surfactant, and Triton X-100, a non-ionic surfactant, on a thermally graphitized carbon black surface. This system serves as a model to understand the potential competitive adsorption behavior of this compound with a non-ionic surfactant.
| Condition | Observation | Probable Reason |
| Low Solution Concentrations | Addition of Triton X-100 increases the adsorption of SHS compared to its adsorption from a single solution. bme.hu | Inclusion of non-ionic Triton X-100 molecules in the mixed adsorption layer reduces the electrostatic repulsion between the anionic SHS ions. bme.hu |
| Higher Solution Concentrations | Adsorption of SHS decreases as it is displaced from the mixed adsorption layer by Triton X-100 molecules. bme.hu | Triton X-100 is more surface-active and preferentially adsorbs at the interface, displacing the less surface-active SHS. bme.hu |
| Composition of Adsorbed Layer | The mixed adsorption layer is enriched with the non-ionic surfactant (Triton X-100) compared to the bulk solution composition. bme.hu | The stronger affinity of the non-ionic surfactant for the hydrophobic carbon black surface leads to its preferential adsorption. bme.hu |
Theoretical and Computational Modeling Studies
Molecular Dynamics (MD) Simulation of Sodium p-Hexadecylbenzenesulfonate Systems
MD simulations offer a virtual microscope to observe the dynamic behavior of surfactant molecules in various environments. For linear alkylbenzene sulfonates, these simulations typically involve placing the surfactant molecules in a simulation box with water, and sometimes an oil phase, and then solving Newton's equations of motion for every atom in the system over a specific period. This allows for the observation of processes like micelle formation and adsorption at interfaces. The CHARMM and OPLS (Optimized Potentials for Liquid Simulations) force fields are commonly employed to define the potential energy of the system.
MD simulations are instrumental in characterizing the behavior of LAS surfactants at interfaces, such as the air-water or oil-water interface. These simulations can predict how the surfactant molecules arrange themselves to minimize the free energy of the system, which is the fundamental principle behind the reduction of surface and interfacial tension.
Studies on various LAS homologues demonstrate that those with longer alkyl tails, such as the hexadecyl (C16) chain in this compound, are more effective at reducing surface tension as they are less soluble in water and have a greater propensity to adsorb at the interface. nih.gov The orientation of the surfactant molecules at the interface, often described by a tilt angle with respect to the interface normal, is also influenced by the alkyl chain length and the packing density. nih.gov For instance, at higher surface concentrations, the alkyl tails tend to be more ordered and oriented perpendicular to the interface.
In systems containing crude oil and mineral water, MD simulations of sodium dodecylbenzene (B1670861) sulfonate (SDBS), a shorter-chain analogue, have shown that the surfactant molecules form a monolayer at the oil-water interface. acs.org As the concentration of the surfactant increases, the number of molecules per unit area at the interface increases, and the alkyl chains exhibit less bending. acs.org It is expected that this compound would exhibit similar behavior, with its longer hydrophobic tail potentially leading to a more compact and ordered interfacial film.
The formation of micelles is a hallmark of surfactant behavior above a certain concentration known as the critical micelle concentration (CMC). MD simulations can model this self-assembly process, providing detailed information about the structure and dynamics of the resulting aggregates. These simulations often start with surfactant molecules randomly distributed in a water box and are run long enough to observe their aggregation into spherical or other shaped micelles.
For LAS surfactants, the aggregation number, which is the number of surfactant molecules in a single micelle, is influenced by the length of the alkyl chain. Longer chains generally lead to larger aggregation numbers. Studies on sodium alkylnaphthalene sulfonates, which share structural similarities with LAS, have shown a linear increase in the logarithm of the aggregation number with an increase in the effective carbon atom number of the hydrophobic tail. nih.gov
The core of the micelle is formed by the hydrophobic hexadecylbenzene (B72025) tails, creating a nonpolar microenvironment, while the hydrophilic sulfonate headgroups are exposed to the surrounding water. MD simulations can also reveal the extent of water penetration into the micellar core, which is generally found to be low for surfactants with long alkyl chains.
MD simulations allow for the detailed analysis of the adsorption of LAS surfactants onto various surfaces. For example, in the context of enhanced oil recovery, the adsorption of these surfactants on mineral surfaces is of great interest. Similarly, their adsorption on fabrics is crucial for their function as detergents.
A study on the isomers of sodium hexadecyl benzene (B151609) sulfonate (SHS) on an anthracite surface revealed that the position of the benzene ring on the alkyl chain significantly affects the adsorption strength. mdpi.com The isomer where the benzene ring is attached to the fourth carbon of the hexadecyl chain (4-C16) showed the strongest adsorption due to a high degree of aggregation near the oxygen-containing functional groups on the anthracite surface. mdpi.com This is attributed to a combination of steric effects and hydrophobic interactions. mdpi.com
Interaction energies between the surfactant and other components of the system can also be calculated from MD simulations. These energies are crucial for understanding the stability of interfacial films and the driving forces for adsorption. For instance, the interaction energy between SDBS and a crude oil-water interface was found to increase with increasing surfactant concentration, indicating a more stable interfacial film. acs.org Quantum chemical methods can also be employed to calculate adsorption energies with high accuracy, for example, the adsorption energy of a sodium ion on a graphite (B72142) surface has been calculated using density functional theory (DFT). researchgate.net
Table 1: Interaction Energies of SDBS at a Crude Oil/Mineral Water Interface Note: This data is for Sodium Dodecylbenzene Sulfonate (SDBS), a C12 analogue, and is presented here to illustrate the type of data obtained from MD simulations. The values for this compound are expected to be different.
| System | Interface Formation Energy (kcal/mol) |
| Crude oil/Mineral water | -1223.59 |
| Crude oil/Mineral water + SDBS | -2739.19 |
| Crude oil/Pure water | -1236.32 |
| Crude oil/Pure water + SDBS | -3033.64 |
This interactive data table is based on findings for a related compound and serves as an illustrative example. acs.org
To quantify the structure of the simulated systems, various parameters are calculated from the MD trajectories. The radial distribution function (RDF), g(r), describes the probability of finding a particle at a distance r from a reference particle. For example, the RDF between the sodium counterions and the sulfonate headgroups can reveal the extent of ion binding to the micelle surface. In simulations of sodium dodecyl sulfate (B86663) (SDS) micelles, a strong peak in the Na+-sulfonate RDF indicates tight binding of the counterions, which can screen the electrostatic repulsion between the headgroups and influence micelle shape. nih.gov
Order parameters are used to describe the conformational order of the alkyl chains. For instance, the deuterium (B1214612) order parameter, -Scd, can be calculated for each carbon atom in the alkyl tail. A value of -0.5 indicates a perfectly ordered chain segment oriented along the director axis (e.g., perpendicular to the interface), while a value of 0 indicates random orientation. In LAS systems, the alkyl chains are generally more ordered near the benzene ring and become more disordered towards the free end of the tail. acs.org A study on isomers of sodium hexadecyl benzene sulfonate showed that the longer branch of the alkyl chain exhibits a higher degree of order in the direction perpendicular to the surface. mdpi.com
The interaction between the surfactant and the solvent (typically water) is fundamental to its interfacial activity. MD simulations can provide a detailed picture of the hydration of the surfactant's headgroup and the arrangement of water molecules at the interface. The hydrophilic sulfonate group of this compound strongly interacts with water molecules, forming a hydration shell around it.
The presence of the surfactant at an interface alters the structure and dynamics of the surrounding water molecules. For instance, simulations of SDBS at a coal/water interface showed that the surfactant improves the mobility of water molecules at the coal surface, which is beneficial for dewatering processes. tandfonline.com This is because the adsorption of the surfactant with its nonpolar tail oriented away from the surface increases the hydrophobicity of the surface. tandfonline.com
Quantum Chemical Approaches for Molecular Interaction Analysis
While MD simulations are powerful for studying large systems over long timescales, quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of molecular interactions at the electronic level. These methods are computationally expensive and are typically used for smaller systems, such as a single surfactant molecule interacting with a few solvent molecules or a surface fragment.
Quantum chemical calculations can be used to accurately determine properties like partial atomic charges, which are often used as input for classical force fields in MD simulations. acs.org They can also provide detailed insights into the nature of interactions, such as the cation-π interactions between a sodium ion and the benzene ring of the surfactant or a surface. researchgate.net For example, DFT calculations have been used to study the interaction of sodium ions with graphite surfaces, which is relevant for understanding the adsorption of LAS on carbonaceous materials. researchgate.net
Furthermore, quantum chemistry can be used to investigate the mechanism of chemical reactions involving surfactants, although this is less common in the context of their physical behavior in solution. The combination of quantum chemical calculations for specific interactions and MD simulations for the collective behavior of the system provides a powerful multiscale modeling approach for studying surfactants like this compound.
Advanced Research in Non Clinical Applications and Material Science
Role in Emulsification and Dispersion Science
The amphiphilic nature of Sodium p-hexadecylbenzenesulfonate makes it an effective agent for creating and stabilizing emulsions and dispersions. ontosight.ai Its utility in these systems is fundamental to its application in various industrial formulations, including detergents, pesticides, and paints. ontosight.ai
Mechanisms of Emulsion and Microemulsion Stabilization
This compound stabilizes emulsions by adsorbing at the oil-water interface, which lowers the interfacial tension between the two immiscible phases. This reduction in interfacial energy facilitates the formation of smaller droplets, creating a more stable emulsion. The molecule orients itself with the hydrophobic hexadecyl chain in the oil phase and the hydrophilic sulfonate group in the water phase. This arrangement forms a protective barrier around the dispersed droplets, preventing them from coalescing.
While specific research on the microemulsion stabilization mechanisms of this compound is not extensively detailed in publicly available literature, the principles of microemulsion formation with anionic surfactants are well-established. Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. The formation of these systems often requires a specific range of surfactant concentration and, in some cases, the presence of a co-surfactant. The long alkyl chain of this compound would be expected to influence the curvature of the interfacial film, a key factor in determining the type of microemulsion formed (oil-in-water or water-in-oil).
Interfacial Film Formation and Droplet Coalescence Inhibition
The effectiveness of this compound in preventing droplet coalescence is directly related to the properties of the interfacial film it forms. This film acts as a mechanical and electrostatic barrier. The electrostatic repulsion arises from the negatively charged sulfonate head groups, which create a repulsive electrical double layer around each droplet. This repulsion prevents droplets from approaching each other closely enough to merge.
The mechanical strength of the interfacial film is also crucial. A tightly packed layer of surfactant molecules at the interface can create a rigid film that resists deformation and rupture. The long, straight hexadecyl chain of this compound likely allows for strong van der Waals interactions between adjacent molecules, contributing to a more condensed and stable interfacial film. This robust film provides a steric hindrance effect, further inhibiting coalescence.
Applications in Enhanced Resource Recovery Processes
The surfactant properties of this compound suggest its potential utility in enhanced resource recovery (EOR), particularly in chemical EOR methods designed to increase the extraction of crude oil from reservoirs.
Optimization of Interfacial Properties for Displacement Efficiency
Modification of Wettability in Porous Media
Wettability, the preference of a solid surface to be in contact with one fluid rather than another, is a critical factor in oil recovery. Many oil reservoirs are initially oil-wet or mixed-wet, which hinders the displacement of oil by water. Anionic surfactants like this compound can alter the wettability of reservoir rock (typically sandstone or carbonate) towards a more water-wet state.
Surface Modification and Advanced Material Interactions
The ability of surfactants to adsorb onto surfaces and alter their properties is fundamental to their use in surface modification and in controlling interactions with advanced materials.
This compound can be used to modify the surface properties of various materials, rendering hydrophobic surfaces more hydrophilic, or vice versa. This is particularly relevant in applications such as the preparation of stable dispersions of nanoparticles or in modifying the surface of polymers. By adsorbing onto the surface of a material, the surfactant can change its surface energy, charge, and compatibility with other substances. For instance, in the formulation of paints, it can aid in the dispersion of pigments and improve their adhesion to the substrate. ontosight.ai
Future Research Trajectories and Emerging Paradigms
Exploration of Synergistic Effects in Complex Multi-Component Systems
The performance of sodium p-hexadecylbenzenesulfonate can be significantly enhanced when used in combination with other chemical agents. Research into these synergistic effects is a key area of future development.
Mixed surfactant systems are a primary focus. Combining anionic surfactants like this compound with nonionic or cationic surfactants can lead to improved properties such as lower interfacial tension and greater stability in harsh conditions. For instance, a ternary mixed surfactant system was developed for enhanced oil recovery in hypersaline reservoirs, demonstrating favorable wetting capacity and emulsifying power. nih.gov Studies on the synergistic use of cationic surfactants with nonionic surfactants or biosurfactants are also showing promise for applications in challenging environments like carbonate reservoirs. nih.gov The interaction between sodium dodecylbenzenesulfonate (a related anionic surfactant) and biosurfactants like rhamnolipids and sophorolipids has been investigated to develop more biocompatible and sustainable products. rsc.org
The interaction of surfactants with polymers is another critical area. These combinations are vital in formulations for enhanced oil recovery and other industrial applications where viscosity control and interfacial modification are required.
Development of Novel Characterization Techniques for Dynamic Interfacial Phenomena
Understanding the behavior of this compound at interfaces is crucial for optimizing its performance. The development of advanced characterization techniques is essential for probing these dynamic phenomena.
Techniques for measuring dynamic surface tension are particularly important. Instruments like the maximum bubble pressure tensiometer allow for the measurement of surface tension decay over very short timescales, providing insights into the kinetics of surfactant adsorption. bohrium.comnih.gov The study of dynamic surface tension is critical for processes such as ink-jet printing and pesticide spraying. bohrium.com The addition of salts like sodium chloride can significantly affect the dynamic surface tension of ionic surfactant solutions, a factor that requires careful study. bohrium.comnih.gov
Advanced scattering techniques, such as small-angle neutron scattering (SANS), are powerful tools for characterizing the structure and behavior of surfactant micelles in solution. researchgate.netbohrium.com SANS can provide detailed information on the shape, size, and aggregation of micelles, which is essential for understanding their solubilization capacity and interaction with other molecules. researchgate.netbohrium.com Neutron diffraction has also been used to study the crystal structure of related sodium compounds. aps.org
Integration of Advanced Experimental and Computational Methodologies
The synergy between experimental work and computational modeling offers a powerful approach to understanding and predicting the behavior of this compound.
Molecular dynamics (MD) simulations are increasingly used to study the self-assembly of surfactants into micelles and their interactions with other molecules at an atomic level. nih.govarxiv.org These simulations can provide insights into the structure of micelles, the distribution of counterions, and the effect of different force fields on the simulation results. nih.govcapes.gov.br For example, MD simulations have been used to investigate the structure of sodium dodecylsulfate micelles in aqueous solution. capes.gov.br
Quantum chemical calculations can complement experimental data by providing detailed information about the electronic structure and properties of surfactant molecules. This can aid in understanding their reactivity and interactions.
The integration of these computational methods with experimental data from techniques like SANS and dynamic surface tension measurements allows for a more comprehensive understanding of surfactant behavior. This integrated approach is crucial for the rational design of new surfactant systems with tailored properties.
Bio-inspired Design and Green Chemistry Approaches for Surfactant Development
There is a growing demand for environmentally friendly and sustainable surfactants. Bio-inspired design and green chemistry principles are guiding the development of the next generation of these molecules.
The development of biosurfactants, which are produced by microorganisms, is a key area of research. mdpi.com Glycolipids, such as rhamnolipids and sophorolipids, are examples of biosurfactants that are gaining attention for their potential use in various applications, including cosmetics, detergents, and enhanced oil recovery. rsc.orgbohrium.commdpi.com
Research is also focused on the synthesis of bio-based surfactants from renewable resources like plants and animals. mdpi.com Alkyl polyglucosides (APGs), for example, are non-ionic surfactants derived from glucose and fatty alcohols. mdpi.com
Improving the biodegradability of existing surfactants is another important goal. Linear alkylbenzene sulfonates (LAS), the family to which this compound belongs, were developed as a more biodegradable alternative to their branched-chain predecessors. wikipedia.orgwikipedia.org Studies continue to investigate the biodegradation pathways of LAS and their intermediates in various environments. nih.govnih.gov
Exploration in Novel Material Science and Engineering Applications
The unique properties of this compound make it a candidate for a range of novel applications in material science and engineering.
In the field of nanotechnology, surfactants play a crucial role in the synthesis and stabilization of nanoparticles. They can be used to control the size, shape, and surface properties of nanoparticles, which is essential for their application in areas such as catalysis, electronics, and medicine.
The use of surfactants in the formulation of advanced composite materials is another promising area. By improving the dispersion of fillers and reinforcing agents within a polymer matrix, surfactants can enhance the mechanical and physical properties of the resulting composite.
Furthermore, the principles of surfactant self-assembly are being explored for the fabrication of nanostructured materials with ordered architectures. These materials have potential applications in areas such as photonics, sensing, and drug delivery. The development of all-solid-state sodium-sulfur batteries, for instance, utilizes PEO-based solid polymer electrolytes containing sodium salts. researchgate.net
Interactive Data Table: Properties of Related Surfactants
| Surfactant Name | Type | Key Research Findings |
| Sodium Dodecylbenzenesulfonate (SDBS) | Anionic | Used as a model surfactant in enhanced oil recovery studies to understand micelle solubilization of oil. researchgate.net |
| Sodium Lauryl Sulfate (B86663) (SLS) | Anionic | Shows rapid biodegradability and is used in enhanced oil recovery, though its environmental impact is still under review. nih.gov |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | Its critical micellar concentration is significantly reduced by the addition of NaCl. bohrium.comnih.gov |
| Tween 80 | Non-ionic | The addition of NaCl has no effect on its critical micellar concentration. bohrium.comnih.gov |
| Rhamnolipids | Biosurfactant (Glycolipid) | Mixed with anionic surfactants like LAS to create more biocompatible products. rsc.org |
| Sophorolipids | Biosurfactant (Glycolipid) | Their self-assembly and mixing behavior with LAS have been studied using small-angle neutron scattering. bohrium.com |
Q & A
Q. How can systematic literature reviews mitigate bias in surfactant research?
- Methodological Answer : Use structured search strategies ( ) with keywords like "sodium alkylbenzenesulfonate" and "micelle kinetics." Screen studies using criteria for sodium intake methodologies (as in ), such as analytical validity and sample size. Synthesize findings thematically, highlighting gaps in chain-length-dependent effects.
Tables for Common Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
